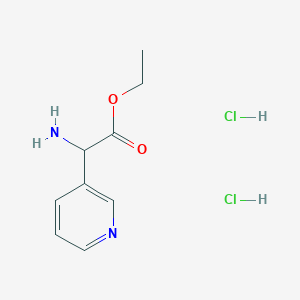

Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

Description

Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a synthetic organic compound featuring an ethyl ester backbone, an amino group, and a pyridin-3-yl substituent at the α-carbon, with two hydrochloride counterions. This dihydrochloride salt enhances solubility in polar solvents compared to its free base or mono-hydrochloride counterparts, making it advantageous for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula |

C9H14Cl2N2O2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

ethyl 2-amino-2-pyridin-3-ylacetate;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;;/h3-6,8H,2,10H2,1H3;2*1H |

InChI Key |

PKBZWODNTSHKAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-amino-2-(pyridin-3-yl)acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include room temperature and the use of solvents such as ethanol or water . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like ethanol, water, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, and distinctions:

Key Comparative Insights

Salt Form and Solubility: The dihydrochloride form (e.g., this compound) exhibits superior aqueous solubility compared to mono-hydrochloride derivatives due to increased ionic character . This property is critical for biological assays requiring polar solvents. In contrast, the methylamino variant (CAS 2126160-10-7) balances lipophilicity and solubility, making it suitable for blood-brain barrier penetration .

Functional Group Impact: Amino vs. Hydroxy Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., amide coupling), whereas the hydroxy analogue (CAS 1050208-10-0) is prone to oxidation and participates in hydrogen bonding, limiting its stability . Halogenation: The 3-chloropyridin-4-yl substituent (CAS 1956332-71-0) enhances metabolic stability by resisting cytochrome P450-mediated degradation, a common issue with unsubstituted pyridines .

Synthetic Utility: Ethyl 2-amino-2-(heteroaryl)acetate derivatives are frequently employed in Negishi couplings and peptide synthesis, with yields exceeding 90% in optimized conditions . The dihydrochloride form simplifies purification due to its crystalline nature, as evidenced by SHELX-refined structures in analogous compounds .

Biological Activity

Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the nucleophilic substitution of ethyl 2-chloroacetate with 3-aminopyridine. The synthesis typically involves heating in an organic solvent like ethanol under reflux conditions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that ethyl 2-amino-2-(pyridin-3-yl)acetate exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that the compound may interact with bacterial enzymes or receptors, inhibiting their function and leading to cell death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.

The biological activity of ethyl 2-amino-2-(pyridin-3-yl)acetate is attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate enzyme activity, leading to various therapeutic effects. The exact pathways and molecular targets are still under investigation, but initial findings suggest interactions with key metabolic enzymes involved in cellular processes.

Comparative Analysis with Similar Compounds

Ethyl 2-amino-2-(pyridin-3-yl)acetate can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride | Pyridine ring at position 2 | Moderate antimicrobial activity |

| Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride | Substituted at position 4 | Limited anticancer properties |

| Ethyl 4-amino-4-(pyridin-3-yl)butanoate | Contains a butanoate chain instead of acetate | Varying biological effects |

The unique substitution pattern on the pyridine ring of ethyl 2-amino-2-(pyridin-3-yl)acetate influences its reactivity and biological activity compared to its isomers, potentially leading to different pharmacological properties.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that ethyl 2-amino-2-(pyridin-3-yl)acetate exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Testing : In a series of experiments involving different cancer cell lines, ethyl 2-amino-2-(pyridin-3-yl)acetate was found to significantly reduce cell viability in a dose-dependent manner. The compound was particularly effective against leukemia cell lines, showcasing its potential as an anticancer therapeutic .

Q & A

Q. Key Considerations :

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Ethanol reflux | 78 | 95 | 6 | |

| Aqueous acidic conditions | 65 | 88 | 8 |

Advanced: How can crystallographic disorder in the compound’s structure be resolved during refinement?

Answer:

- SHELXL Refinement : Use the PART command to model disorder, assigning occupancy factors to overlapping atoms.

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions and resolve ambiguities in hydrogen bonding networks .

- Validation Tools : Cross-check refinement results with PLATON or CIF validation tools to ensure geometric accuracy .

Q. Example Workflow :

Collect high-resolution X-ray data (≤ 1.0 Å).

Refine using SHELXL with anisotropic displacement parameters.

Validate hydrogen bonding patterns against Etter’s criteria .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

- NMR : H NMR (DO) shows characteristic peaks: pyridinium proton at δ 8.5–9.0 ppm and ethyl ester protons at δ 1.2–1.4 ppm.

- IR : Stretching vibrations for NH (~2500 cm) and ester C=O (~1720 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS (positive mode) detects [M+H] at m/z 229.1 (calculated: 229.08) .

Advanced: How to resolve discrepancies in safety data between different SDS sources?

Answer:

- Comparative Analysis : Cross-reference hazard classifications (e.g., eye irritation: Category 2 in vs. "no data" in ).

- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423) to verify LD values.

- Mitigation Strategies : Use PPE (gloves, goggles) and fume hoods as a precaution, regardless of conflicting SDS recommendations .

Q. Table 2: Safety Data Contradictions

| Parameter | Source A | Source B |

|---|---|---|

| Eye Irritation | No data | H319 (Serious irritation) |

| Respiratory Hazard | H335 (Possible) | Not classified |

Basic: What purification techniques are effective for isolating the dihydrochloride salt?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted glycine ester.

- Column Chromatography : Employ silica gel with a chloroform:methanol (9:1) eluent for small-scale purification.

- Lyophilization : For hygroscopic batches, freeze-drying ensures stability .

Advanced: How can computational modeling predict biological activity?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like adenosine receptors. The pyridine ring shows affinity for hydrophobic pockets.

- QSAR Modeling : Correlate substituent effects (e.g., ester vs. amide derivatives) with IC values for receptor inhibition.

- Hydrogen Bond Analysis : Identify critical H-bond donors (e.g., NH) using Schrödinger’s Maestro .

Q. Table 3: Predicted Biological Targets

| Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Adenosine A | -9.2 | |

| MMP-3 protease | -7.8 |

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

- Continuous Flow Chemistry : Use microreactors to enhance mixing and reduce reaction time (yield improvement: ~15%).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation.

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and pH .

Basic: What are the compound’s key physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.